

Flumatinib-d3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Flumatinib-d3	
Cat. No.:	B12408699	Get Quote

An in-depth technical guide on the commercial availability, suppliers, and core applications of **Flumatinib-d3**, a deuterated analog of the potent tyrosine kinase inhibitor, Flumatinib. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Commercial Availability and Suppliers

Flumatinib-d3 is commercially available from various suppliers specializing in research chemicals and stable isotope-labeled compounds. These suppliers offer **Flumatinib-d3** for research purposes, particularly for use as an internal standard in pharmacokinetic and bioanalytical studies.

Key suppliers identified include:

- MedChemExpress: A supplier of a wide range of research chemicals and biochemicals, including stable isotope-labeled compounds.[1][2]
- Cayman Chemical: Offers a variety of biochemicals for research, including analytical standards. While a direct listing for **Flumatinib-d3** was not found, they are a known supplier of Flumatinib and other related compounds.[3][4]
- Toronto Research Chemicals (TRC): Specializes in the synthesis of complex organic chemicals for biomedical research and provides a comprehensive catalog of compounds,



including stable isotope-labeled standards.[5][6][7][8][9]

It is recommended to contact these suppliers directly to inquire about current stock, pricing, and available formulations.

Quantitative Data

The following tables summarize the typical quantitative data for **Flumatinib-d3**, based on information available for similar deuterated compounds and the non-labeled parent drug. A certificate of analysis should be requested from the supplier for batch-specific data.

Table 1: General Product Specifications

Parameter	Specification	Source
Product Name	Flumatinib-d3 (HHGV678-d3)	[1]
Synonyms	HHGV678-d3	[1]
Molecular Formula	C29H26D3F3N8O	[1]
Molecular Weight	565.61 g/mol	[1]
Appearance	White to off-white solid	[10][11]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[10][11]

Table 2: Quality Control Data (Representative)



Parameter	Specification	Source
Purity (HPLC)	≥98%	[3][10][11]
Isotopic Enrichment	≥98% (d₃)	[10][11]
Deuterium Incorporation	≥99% deuterated forms (d1-d3); ≤1% d₀	[12]
Identity (¹H-NMR, MS)	Conforms to structure	[10][11][13]

Experimental Protocols: Bioanalytical Quantification of Flumatinib using Flumatinib-d3

Flumatinib-d3 is an ideal internal standard for the quantification of Flumatinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from established protocols for tyrosine kinase inhibitors.[14] [15][16][17][18]

Materials and Reagents

- · Flumatinib analytical standard
- Flumatinib-d3 (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Ultrapure water
- Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation



- Spike Internal Standard: To 100 μL of plasma sample, add 10 μL of **Flumatinib-d3** working solution (concentration to be optimized based on expected Flumatinib levels).
- Protein Precipitation: Add 300 μL of cold acetonitrile to the plasma sample.
- Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase.



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Bioanalytical Sample Preparation Workflow.

LC-MS/MS Conditions

- · LC System: UPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: Optimized to achieve separation of Flumatinib and Flumatinib-d3 from matrix components.



Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive electrospray ionization (ESI+)

MRM Transitions:

Flumatinib: Precursor ion > Product ion (to be determined by infusion)

Flumatinib-d3: Precursor ion > Product ion (to be determined by infusion)

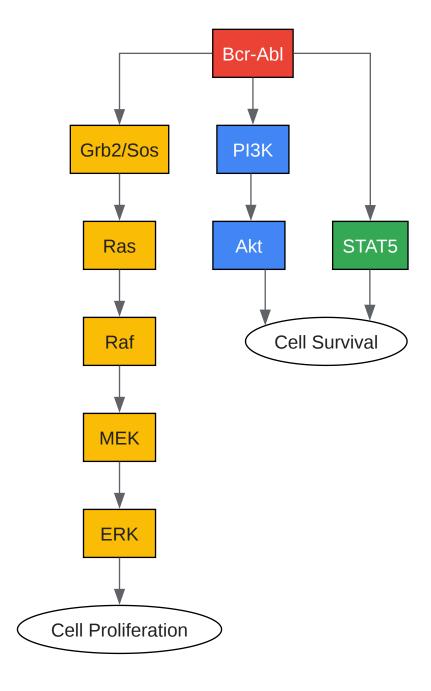
Signaling Pathways of Flumatinib Targets

Flumatinib is a potent inhibitor of the Bcr-Abl fusion protein, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[4] Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of Flumatinib.

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways that promote cell proliferation and survival. [19][20][21][22][23]





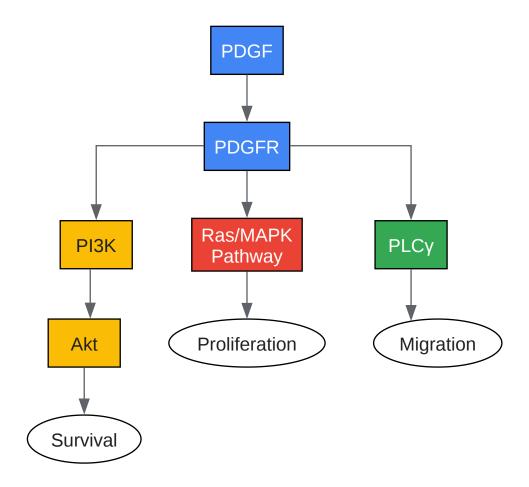
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Simplified Bcr-Abl Signaling Pathway.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a key role in cell growth, proliferation, and migration.[24][25][26]





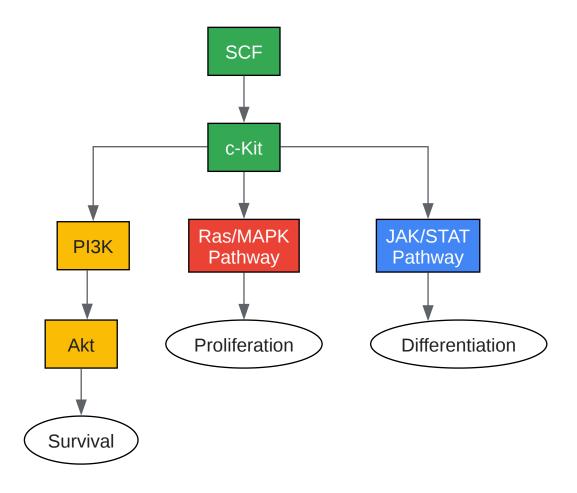
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Simplified PDGFR Signaling Pathway.

c-Kit Signaling Pathway

c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.





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Simplified c-Kit Signaling Pathway.

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